![molecular formula C15H12ClNO3 B5596084 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5596084.png)
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime] is a useful research compound. Its molecular formula is C15H12ClNO3 and its molecular weight is 289.71 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime] is 289.0505709 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime] including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Spectroscopic Characterization and Molecular Structure Analysis
Research on related quinone derivatives, such as 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, has focused on detailed spectroscopic characterization including FT-IR, NMR (1H and 13C), and UV–Vis absorption and fluorescence emission spectra. These studies, employing DFT and TD-DFT calculations, aim to establish correlations between molecular structures and spectroscopic features, contributing to the understanding of biological potentials and applications in corrosion inhibition (Wazzan, Al-Qurashi, & Faidallah, 2016).
Oxidative Polymerization Mechanisms
Investigations into the oxidative coupling polymerization of related compounds like 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether) have provided insights into the role of quinone derivatives in facilitating polymerization processes. These studies highlight the formation of quinone-ketal intermediates, supporting polymerization through rearrangement and redistribution reactions (Gupta, Dijk, Gamez, Challa, & Reedijk, 2007).
Environmental Degradation and Pollutant Removal
Research on the removal of dimethylbenzoquinones in atmospheric and water environments has shown the efficacy of ·OH-initiated oxidation and capture by TiO2 clusters. These studies offer valuable insights into the environmental fate of quinone derivatives and their roles in the degradation of organic pollutants, indicating the potential of TiO2 clusters in trapping and removing such compounds from the environment (Bai, Ni, Ren, Tang, Zhao, & Pan, 2019).
Photoinitiating Systems for Radical Polymerization
The development of photoinitiating systems based on quinone derivatives for free radical polymerization under visible light highlights the potential of these compounds in advanced material synthesis. Studies have explored the efficiency of such systems in curing methacrylic resins, demonstrating the versatility of quinone derivatives in photopolymerization processes (Shurygina, Zakharina, Baten’kin, Konev, Shavyrin, Chelnokov, Shushunova, Arsenyev, Chesnokov, & Abakumov, 2020).
特性
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-6-13(7-10(2)14(9)18)17-20-15(19)11-4-3-5-12(16)8-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPSJAVRFPVIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC(=CC=C2)Cl)C=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
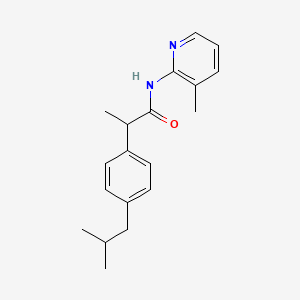
![methyl 6-deoxy-4-O-[2-O-(4-methoxybenzyl)-4,6-O-(1-methylethylidene)hexopyranosyl]-2,3-O-(1-methylethylidene)hexopyranoside](/img/structure/B5596021.png)
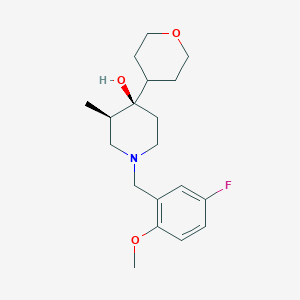
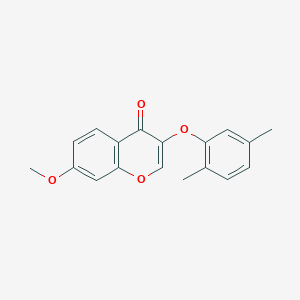
![2-(1-pyrrolidinyl)-4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5596045.png)
![N-{2-[2-(3-ethyl-2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5596055.png)
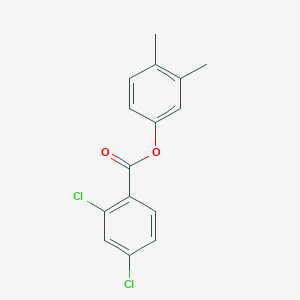
![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B5596065.png)
amine](/img/structure/B5596067.png)
![[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone](/img/structure/B5596078.png)
![N-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5596085.png)
![(1R*,3S*)-7-(3-fluoro-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5596093.png)
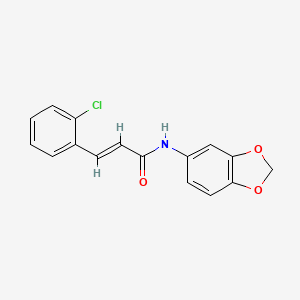
![3-(5-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID](/img/structure/B5596103.png)
